molecular formula C8H10N4O B2360747 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 1159540-72-3

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B2360747
CAS No.: 1159540-72-3
M. Wt: 178.195
InChI Key: FWCVHIXCLOZKAX-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound with the molecular formula C8H10N4O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of appropriate triazole and pyrazine derivatives under controlled conditions. One common method includes the alkylation of 3-(hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine with ethyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine oxides, while substitution reactions can produce a variety of substituted triazolopyrazines .

Scientific Research Applications

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hydroxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Methyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • 3-(Chloromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Uniqueness

3-(Ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine is unique due to its ethoxymethyl group, which can influence its reactivity and biological activity. This group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-(ethoxymethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-2-13-6-8-11-10-7-5-9-3-4-12(7)8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWCVHIXCLOZKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN=C2N1C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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